Chloromethyl 7-chloroheptanoate
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Overview
Description
Chloromethyl 7-chloroheptanoate is an organic compound with the molecular formula C8H14Cl2O2 and a molecular weight of 213.102 g/mol . . This compound is characterized by the presence of both chloromethyl and chloroheptanoate functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chloroheptanoate can be synthesized through the esterification of 7-chloroheptanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chloroheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products such as 7-chloroheptanoic acid derivatives can be formed.
Hydrolysis: The major products are 7-chloroheptanoic acid and chloromethyl alcohol.
Scientific Research Applications
Chloromethyl 7-chloroheptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 7-chloroheptanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 7-chlorooctanoate: Similar in structure but with an additional carbon atom in the alkyl chain.
Chloromethyl 6-chloroheptanoate: Similar in structure but with the chlorine atom positioned differently on the alkyl chain.
Uniqueness
Chloromethyl 7-chloroheptanoate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
80418-63-9 |
---|---|
Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
chloromethyl 7-chloroheptanoate |
InChI |
InChI=1S/C8H14Cl2O2/c9-6-4-2-1-3-5-8(11)12-7-10/h1-7H2 |
InChI Key |
MWONBSQQAQAREF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCC(=O)OCCl |
Origin of Product |
United States |
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